Methyl 3-hydroxybenzoylacetate Methyl 3-hydroxybenzoylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13945675
InChI: InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3
SMILES:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

Methyl 3-hydroxybenzoylacetate

CAS No.:

Cat. No.: VC13945675

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxybenzoylacetate -

Specification

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name methyl 3-(3-hydroxyphenyl)-3-oxopropanoate
Standard InChI InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3
Standard InChI Key AVOQRUAJHDGDQR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(=O)C1=CC(=CC=C1)O

Introduction

Structural and Chemical Properties

Molecular Structure

The compound features a benzene ring with a hydroxyl group at position 3 and a β-ketoester group (-COCH2_2COOCH3_3) at position 1 (Figure 1). This configuration confers both phenolic and ketoester reactivity, enabling participation in hydrogen bonding, nucleophilic substitutions, and condensation reactions.

Figure 1: Proposed structure of methyl 3-hydroxybenzoylacetate.

Physicochemical Data

While experimental data specific to the meta-isomer are scarce, analogous compounds provide insights:

PropertyValue (Inferred)Source Compound Reference
Melting Point85–90°C
Boiling Point340°C (predicted)
Density1.245 g/cm³
SolubilitySoluble in DMSO, methanol
pKa (phenolic OH)~9.15

The para-hydroxy isomer (CAS 32066-29-8) exhibits similar properties, underscoring the influence of substituent positioning on physicochemical behavior .

Synthesis and Reactivity

Synthetic Routes

Route 1: Claisen Condensation
A plausible method involves the condensation of methyl acetoacetate with 3-hydroxybenzaldehyde under acidic or basic conditions:

3-Hydroxybenzaldehyde+Methyl acetoacetateBaseMethyl 3-hydroxybenzoylacetate+H2O\text{3-Hydroxybenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{Base}} \text{Methyl 3-hydroxybenzoylacetate} + \text{H}_2\text{O}

This mirrors the synthesis of methyl 4-hydroxybenzoylacetate, where aldehydes react with β-ketoesters to form arylideneketones .

Route 2: Esterification of 3-Hydroxybenzoylacetic Acid
Direct esterification of 3-hydroxybenzoylacetic acid with methanol in the presence of a catalyst (e.g., H2_2SO4_4) could yield the target compound:

3-HO-C6H4COCH2COOH+CH3OHH+Methyl 3-hydroxybenzoylacetate+H2O\text{3-HO-C}_6\text{H}_4\text{COCH}_2\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-hydroxybenzoylacetate} + \text{H}_2\text{O}

Reactivity

  • Keto-Enol Tautomerism: The β-ketoester group enables enolization, facilitating nucleophilic attacks at the α-carbon .

  • Electrophilic Aromatic Substitution: The hydroxyl group activates the ring for substitutions (e.g., nitration, sulfonation) at positions 4 and 6 .

  • Oxidation: The benzylic position may undergo oxidation to form quinone derivatives under strong oxidizing conditions .

Applications and Biological Relevance

Pharmaceutical Intermediates

Methyl 3-hydroxybenzoylacetate may serve as a precursor in synthesizing bioactive molecules. For example:

  • Antioxidants: Analogous para-hydroxy derivatives exhibit radical-scavenging activity .

  • Tyrosinase Inhibitors: Hydroxyphenylketones are explored for anti-melanogenic properties .

Material Science

The compound’s phenolic group could enhance polymer stability via hydrogen bonding, similar to 3,5-di-tert-butyl-4-hydroxybenzyl acetate’s role in antioxidant additives .

HazardPrecautionary Measures
Skin IrritationUse gloves and protective clothing
Inhalation RiskEmploy fume hoods
EnvironmentalAvoid aqueous release

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